molecular formula C15H19N3O4S B6557505 8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040673-27-5

8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557505
CAS No.: 1040673-27-5
M. Wt: 337.4 g/mol
InChI Key: GIZPYZXKASSCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a benzenesulfonyl group at position 8 and methyl groups at positions 1 and 2. Its structural complexity arises from the spiro junction at the 4.5-position of the decane ring, which imposes conformational constraints that influence binding to biological targets.

Properties

IUPAC Name

8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-16-13(19)15(17(2)14(16)20)8-10-18(11-9-15)23(21,22)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZPYZXKASSCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, typically beginning with the preparation of the core spiro structure. Common synthetic routes may include:

  • Cyclization: : Initial cyclization reactions to form the spiro linkage.

  • Substitution: : Introduction of benzenesulfonyl and other substituents through substitution reactions.

  • Methylation: : Methylation steps to attach the methyl groups at specific positions on the molecule.

Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may leverage advanced techniques such as continuous flow chemistry and automated synthesis platforms. These methods improve scalability, reduce production time, and ensure consistent quality. Process optimization, including reaction kinetics and separation processes, plays a crucial role in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes several types of reactions, including:

  • Oxidation: : Transformations involving the addition of oxygen or removal of hydrogen.

  • Reduction: : Reactions where the compound gains electrons or hydrogen.

  • Substitution: : Reactions where one atom or group of atoms is replaced by another.

  • Hydrolysis: : Breaking down of the compound by reaction with water.

Common Reagents and Conditions: Typical reagents used in these reactions might include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. Reaction conditions depend on the specific type of reaction but generally require controlled temperature and pH levels.

Major Products: The products formed from these reactions vary, but common ones include altered spiro structures, functionalized derivatives, and decomposed fragments, each with potential utility in different research applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its biological activities , particularly as an enzyme inhibitor. Its structural characteristics allow it to interact with specific biological targets, making it relevant in therapeutic contexts such as:

  • Cancer Treatment : Research indicates that this compound can inhibit enzymes involved in tumor progression, potentially leading to new cancer therapies.
  • Enzyme Inhibition : It has shown promise in inhibiting proteases and other enzymes linked to various diseases. This inhibition can alter biochemical pathways critical for disease management.

Case Study: Enzyme Inhibition

A study explored the efficacy of 8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a protease inhibitor. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting its potential as a therapeutic agent in enzyme-related disorders.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Spirocyclic Compounds : Its spirocyclic structure allows for the creation of more complex molecules through various chemical reactions.
  • Reagents and Reaction Conditions : Common reagents used with this compound include bases like triethylamine and conditions involving controlled temperatures to achieve desired transformations.

Data Table: Synthetic Routes

StepReaction TypeReagentsConditions
1Formation of Spirocyclic CorePotassium cyanide, ammonium carbonateControlled temperature
2Introduction of Sulfonyl GroupBenzenesulfonyl chlorideBase (triethylamine)

Material Science Applications

In material science, the compound's unique properties make it suitable for developing novel materials:

  • Polymers and Resins : Its structural characteristics can lead to materials with enhanced performance metrics.

Case Study: Material Development

Research has demonstrated that incorporating this compound into polymer matrices improves mechanical strength and thermal stability.

Mechanism of Action

The mechanism by which 8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets might include enzymes, where the compound acts as an inhibitor or modulator, altering the enzyme's activity. The pathways involved can vary but often include signal transduction and metabolic pathways critical for cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and related derivatives:

Compound Name Substituents/Modifications Key Properties/Activities Reference(s)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-Benzyl group Intermediate in synthesis of HIF inhibitors; used in reductive amination and coupling reactions .
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) 7,7,9,9-Tetramethyl groups Antibacterial N-halamine; chlorination capacity for medical nanowebs; high thermal stability .
8-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-Chloro-5-(trifluoromethyl)pyridinyl group at position 8 Enhanced metabolic stability due to electron-withdrawing CF₃ group; potential kinase inhibitor .
8-[5-(5-Chloro-2,4-dimethoxyphenyl)pentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 5-Chloro-2,4-dimethoxyphenylpentyl chain Serotonin receptor antagonist (5-HT₂C); studied in neuropharmacology .
1,3-Dimethyl-8-(3-(4-fluorophenyl)dioxolanylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-(4-Fluorophenyl)-1,3-dioxolane propyl group Structural analog with fluorine-enhanced bioavailability; used in HIF pathway modulation .

Key Findings:

Substituent Effects on Bioactivity: The benzenesulfonyl group in the target compound likely enhances steric bulk and sulfonamide-mediated hydrogen bonding compared to smaller substituents (e.g., benzyl or acetyl groups) . This may improve target selectivity in enzyme inhibition. Halogenated aryl groups (e.g., 3-chloro-5-trifluoromethylpyridinyl in ) confer resistance to oxidative metabolism, extending plasma half-life relative to non-halogenated analogs.

Synthetic Accessibility :

  • Derivatives like 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are synthesized via Bucherer–Berg reactions or Ullmann couplings , while benzenesulfonyl analogs may require sulfonylation of the spirocyclic amine intermediate .

Pharmacological Profiles: TTDD (7,7,9,9-tetramethyl derivative) exhibits unique antibacterial properties due to its N-halamine functionality, which is absent in non-methylated analogs . 5-HT₂C antagonists (e.g., ) prioritize arylalkyl substituents for receptor binding, contrasting with the target compound’s benzenesulfonyl group, which may favor HIF-related pathways .

Physicochemical Properties :

  • The tetramethyl groups in TTDD improve hydrophobicity, enhancing incorporation into polymeric matrices for medical devices .
  • Fluorine-containing derivatives (e.g., ) show improved blood-brain barrier penetration compared to bulkier sulfonamide groups.

Biological Activity

8-(benzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of spirohydantoins, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₇N₃O₂S
  • Molecular Weight : 287.37 g/mol
  • CAS Number : [insert CAS number if available]

The primary mechanism of action for this compound involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a critical role in the regulation of hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. By inhibiting PHDs, this compound promotes the stabilization of HIFs, leading to increased erythropoietin (EPO) production and subsequent erythropoiesis (red blood cell formation) .

Biological Activity

The biological activities associated with this compound include:

  • Erythropoiesis : Enhanced production of red blood cells through EPO upregulation.
  • Anti-anemia Effects : Potential therapeutic applications in treating anemia due to its ability to stimulate erythropoiesis .
  • Cytotoxicity : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects against cancer cell lines .

Study 1: Efficacy in Anemia Treatment

A study conducted on various spirohydantoins demonstrated that this compound significantly increased hemoglobin levels in animal models of anemia. The results showed a dose-dependent response with optimal efficacy observed at concentrations of 10 mg/kg .

Study 2: Cytotoxic Activity

Research investigating the cytotoxic effects of this compound on cancer cell lines revealed that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Table: Biological Activity Overview

Activity TypeEffectReference
ErythropoiesisIncreased EPO production
Anti-anemiaImproved hemoglobin levels
CytotoxicityInduced apoptosis in MCF-7 cells
MechanismInhibition of PHD enzymes

Q & A

Q. Critical Conditions :

  • Temperature : Controlled reflux (e.g., 80°C) to avoid side reactions .
  • Solvent Choice : Dichloromethane or THF enhances solubility and reaction efficiency .
  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv.) ensures complete substitution .

Basic: Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the spirocyclic framework and substituent positions. For example, the benzenesulfonyl group shows characteristic aromatic proton signals at δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%) by confirming a single peak/spot .

Advanced Tip : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous spiro compounds .

Basic: What physicochemical properties are crucial for predicting its behavior in biological systems?

Methodological Answer:
Key properties include:

  • LogP : Determined via shake-flask or computational methods (e.g., ClogP) to assess lipophilicity and membrane permeability. Analogous compounds with logP ~2.5 show optimal bioavailability .
  • Solubility : Measured in PBS (pH 7.4) or DMSO. Low aqueous solubility (<10 µM) may necessitate formulation adjustments .
  • Stability : Assessed under physiological pH (e.g., 1.2–7.4) and temperature (37°C) to predict degradation pathways .

Experimental Design : Use accelerated stability studies with HPLC monitoring to identify degradation products .

Advanced: How can researchers resolve contradictions in biological activity data across different derivatives of this compound?

Methodological Answer:
Contradictions often arise from structural variations. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a table (see example below) :
Derivative SubstituentBiological ActivityKey Finding
2-FluorophenylsulfonylAnticonvulsantEnhanced potency vs. unsubstituted analogs
4-MethoxyphenylsulfonylAntibacterialReduced activity due to steric hindrance
  • Target-Specific Assays : Use in vitro enzyme inhibition (e.g., kinase assays) to isolate mechanism-driven discrepancies .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock) to rationalize binding affinity differences .

Advanced: What in silico strategies are recommended for identifying potential biological targets?

Methodological Answer:

  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify essential interaction features (e.g., hydrogen bond acceptors near the sulfonyl group) .
  • Reverse Docking : Use SwissTargetPrediction or DRAR-CPI to screen against a library of protein targets. For example, analogous spiro compounds show affinity for GABA receptors .
  • MD Simulations : Assess target stability (RMSD <2 Å) and binding free energy (MM-GBSA) to prioritize candidates .

Validation : Cross-check with experimental data from kinase profiling panels or receptor-binding assays .

Advanced: How to design experiments to assess stability under various pH and temperature conditions?

Methodological Answer:

  • Experimental Setup :
    • pH Variation : Prepare buffers (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C for 24–72 hours .
    • Temperature Stress : Test at 25°C, 40°C, and 60°C to mimic storage and physiological conditions .
  • Analytical Monitoring :
    • HPLC-UV/MS : Quantify parent compound degradation and identify byproducts .
    • NMR : Track structural changes (e.g., sulfonyl group hydrolysis) .

Case Study : Analogous compounds degrade via sulfonamide cleavage under acidic conditions, requiring enteric coating for oral delivery .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test bases (e.g., DBU vs. triethylamine) to enhance sulfonylation efficiency .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .
  • DoE (Design of Experiments) : Use software like MODDE to optimize variables (solvent ratio, temperature) .

Example : A 15% yield increase was achieved for a related compound by switching from batch to flow conditions .

Advanced: What strategies mitigate toxicity risks during preclinical evaluation?

Methodological Answer:

  • In Silico Tox Prediction : Tools like ProTox-II flag potential hepatotoxicity or mutagenicity .
  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxide formation) .
  • Cytotoxicity Screening : Use HEK293 or HepG2 cells to establish IC₅₀ values and guide structural modifications .

Key Finding : Substituting the benzenesulfonyl group with a pyridylsulfonyl moiety reduced cytotoxicity in a spiro analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.